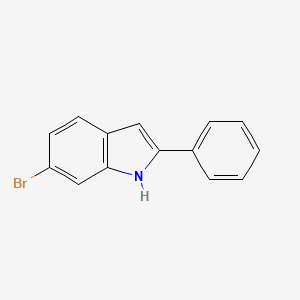

6-bromo-2-phenyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGOKUSDZLQDQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439706 | |

| Record name | 6-bromo-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77185-71-8 | |

| Record name | 6-bromo-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-bromo-2-phenyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the valuable heterocyclic building block, 6-bromo-2-phenyl-1H-indole, commencing from the readily available starting material, 6-bromoindole. This document provides a comprehensive overview of the most pertinent synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows to aid in practical application.

Introduction

The 2-arylindole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The presence of a bromine atom at the 6-position of the indole core offers a versatile handle for further functionalization through various cross-coupling reactions, making this compound a highly sought-after intermediate in the synthesis of complex molecular architectures for drug discovery and materials science. This guide will explore two primary synthetic routes for its preparation from 6-bromoindole: a direct C-H arylation approach and a two-step functionalization-coupling strategy.

Synthetic Strategies

Two principal and effective methodologies for the synthesis of this compound from 6-bromoindole are presented:

-

Direct C-H Arylation: This contemporary approach involves the direct palladium-catalyzed coupling of the C2 C-H bond of 6-bromoindole with a phenylating agent, typically phenylboronic acid. This method is highly atom-economical and avoids the need for pre-functionalization of the indole substrate. However, careful control of reaction conditions is crucial to ensure regioselectivity and prevent competing reactions at the C6-bromo position.

-

Two-Step Functionalization and Cross-Coupling: This classical and robust strategy involves a sequential process. First, the indole nitrogen is protected to enhance stability and direct the regioselectivity of the subsequent step. The C2 position is then selectively functionalized, most commonly through iodination, to introduce a reactive handle. Finally, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid at the C2-position, followed by deprotection, yields the desired product. This method offers greater control over the reaction outcome.

Data Presentation

The following tables summarize the quantitative data associated with the key steps of the proposed synthetic routes.

Table 1: Two-Step Synthesis of this compound

| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | N-Protection | 6-bromoindole | TsCl, NaH | DMF | 0 to rt | 2 | ~95 |

| 2 | C2-Iodination | N-Tosyl-6-bromoindole | I₂, HIO₃ | EtOH/H₂O | 80 | 12 | ~80 |

| 3 | Suzuki Coupling | N-Tosyl-2-iodo-6-bromoindole | PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 |

| 4 | Deprotection | N-Tosyl-6-bromo-2-phenylindole | Cs₂CO₃ | THF/MeOH | Reflux | 8 | ~90 |

Table 2: Direct C-H Arylation of 6-bromoindole (Representative Conditions)

| Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Direct C2-Arylation | 6-bromoindole | PhB(OH)₂, Pd(OAc)₂, Cu(OAc)₂, O₂ | Acetic Acid | rt | 24 | Moderate to Good (Estimated) |

Note: The yield for the direct C-H arylation is an estimation based on similar reactions, as a specific literature precedent for 6-bromoindole was not identified. Regioselectivity may vary.

Experimental Protocols

Method 1: Two-Step Synthesis via Functionalization and Cross-Coupling

This protocol is divided into four main stages: N-protection, C2-iodination, Suzuki-Miyaura coupling, and deprotection.

Step 1: N-Protection of 6-bromoindole with a Tosyl Group

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 6-bromoindole (1.0 eq.) in anhydrous DMF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-tosyl-6-bromoindole.

Step 2: C2-Iodination of N-Tosyl-6-bromoindole

-

To a solution of N-tosyl-6-bromoindole (1.0 eq.) in a mixture of ethanol and water, add iodine (I₂, 0.5 eq.) and iodic acid (HIO₃, 0.4 eq.).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-tosyl-2-iodo-6-bromoindole.

Step 3: Suzuki-Miyaura Cross-Coupling

-

In a reaction vessel, combine N-tosyl-2-iodo-6-bromoindole (1.0 eq.), phenylboronic acid (1.5 eq.), and sodium carbonate (2.0 eq.).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Heat the reaction mixture to 100 °C and stir vigorously for 12 hours under an inert atmosphere.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-tosyl-6-bromo-2-phenyl-1H-indole.

Step 4: Deprotection of the Tosyl Group

-

To a solution of N-tosyl-6-bromo-2-phenyl-1H-indole (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol, add cesium carbonate (Cs₂CO₃, 3.0 eq.).

-

Heat the mixture to reflux and stir for 8 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Method 2: Direct C-H Arylation

This protocol provides a general procedure for the direct C2-arylation of indoles. The regioselectivity for 6-bromoindole should be carefully evaluated.

-

In a reaction vessel, dissolve 6-bromoindole (1.0 eq.) in acetic acid.

-

Add phenylboronic acid (2.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.1 eq.), and copper(II) acetate (Cu(OAc)₂, 2.0 eq.).

-

Stir the reaction mixture at room temperature under an oxygen atmosphere (a balloon of oxygen is sufficient) for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound. Note: Analysis of the crude product is essential to determine the ratio of C2-arylated product to any potential C6-arylated (Suzuki coupling) byproduct.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and workflows.

Caption: Two-Step Synthesis Pathway.

Caption: Direct C-H Arylation Pathway.

Caption: Suzuki Coupling Workflow.

An In-depth Technical Guide on the Physicochemical Properties of 6-bromo-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic aromatic heterocyclic compound, 6-bromo-2-phenyl-1H-indole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by consolidating available data on its chemical and physical characteristics. The information presented herein is compiled from various scientific databases and literature sources.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in medicinal chemistry. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets. A summary of these properties is presented in the tables below.

Table 1: General and Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀BrN | PubChem[1][2] |

| Molecular Weight | 272.14 g/mol | PubChem[1][2] |

| XLogP3 | 4.4 | PubChem[1][2] |

| Predicted pKa | 15.87 ± 0.30 | Guidechem[3][4] |

| Topological Polar Surface Area | 15.8 Ų | PubChem[1][2] |

| Heavy Atom Count | 16 | PubChem[2] |

| CAS Number | 77185-71-8 | Guidechem[3][4] |

Note: XLogP3 is a calculated measure of lipophilicity, and the pKa value is a predicted value. Experimental determination of these properties is recommended for definitive characterization.

Experimental Data and Protocols

Synthesis of 2-Substituted Indole Derivatives

A general and efficient one-pot synthesis method for 2-substituted indole derivatives involves a palladium-catalyzed reaction. This approach can be adapted for the synthesis of this compound.

General Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine the appropriate 2-haloaniline (e.g., 4-bromo-2-iodoaniline as a precursor for the 6-bromoindole moiety), a terminal alkyne (e.g., phenylacetylene), a palladium catalyst such as Pd(PPh₃)₂Cl₂, a co-catalyst like copper(I) iodide (CuI), and a base (e.g., triethylamine) in a suitable solvent like dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an aqueous solution of ammonium chloride and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

A visual representation of a generalized synthesis workflow is provided below.

Biological Activities and Signaling Pathways

The biological activities of this compound have not been extensively reported. However, the broader class of brominated indoles has garnered significant attention for a wide spectrum of potent biological activities, including anticancer and antimicrobial effects.[3][5] The indole scaffold itself is considered a "privileged structure" in medicinal chemistry, known to bind to multiple receptors with high affinity.[6]

Potential Anticancer Activity

Numerous studies have highlighted the anticancer potential of various indole derivatives.[7][8] For instance, some 6-bromoindole derivatives have been investigated for their antiproliferative activities against various cancer cell lines.[9] The mechanisms of action for anticancer indoles often involve the regulation of signaling pathways responsible for cell death, such as apoptosis.[3]

Potential Antimicrobial Activity

Bromoindole derivatives have also shown promise as antimicrobial agents.[10] Some studies have reported the intrinsic antimicrobial activity of 6-bromoindolglyoxylamide derivatives against Gram-positive bacteria and their ability to enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria.[1]

The following diagram illustrates a general overview of the potential therapeutic applications of brominated indoles based on the available literature.

Conclusion

This compound is a compound of interest within the broader class of bioactive indole derivatives. While specific experimental data on its physicochemical properties and biological activities are limited in publicly accessible literature, the existing information on related compounds suggests potential for further investigation, particularly in the areas of anticancer and antimicrobial drug discovery. The synthetic methodologies and biological screening approaches outlined in this guide provide a foundational framework for researchers to explore the therapeutic potential of this and other related indole structures. Further experimental characterization is necessary to fully elucidate the properties and potential applications of this compound.

References

- 1. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C14H10BrN | CID 10423352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mediresonline.org [mediresonline.org]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to 6-bromo-2-phenyl-1H-indole (CAS: 77185-71-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for 6-bromo-2-phenyl-1H-indole is limited. This guide provides a comprehensive overview based on available information for this compound and closely related analogs to infer its potential properties and guide future research.

Core Compound Properties

This compound is a halogenated indole derivative. The presence of the bromine atom at the 6-position and the phenyl group at the 2-position of the indole scaffold are key structural features that likely influence its physicochemical and biological properties.

| Property | Value | Source |

| CAS Number | 77185-71-8 | [1] |

| Molecular Formula | C₁₄H₁₀BrN | [2] |

| Molecular Weight | 272.14 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br | [2] |

| Predicted pKa | 15.87 ± 0.30 | [1] |

| Predicted Storage Temp. | Room Temperature, Sealed in dry | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

Detailed Proposed Synthesis Protocol

This protocol is adapted from a general procedure for the synthesis of 2-substituted indoles and should be optimized for specific laboratory conditions.[3]

Materials:

-

4-Bromo-2-iodoaniline

-

Phenylacetylene

-

Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and chromatography

Procedure:

-

To a round-bottom flask, add 4-bromo-2-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.07 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous DMF, followed by triethylamine (2.7 eq) and phenylacetylene (2.0 eq) via syringe.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Potential Biological Activities and Related Data

While specific biological data for this compound is not available, the indole scaffold is a well-established pharmacophore. The presence of bromine and a phenyl group suggests potential for anticancer and antimicrobial activities.

Potential Anticancer Activity

Numerous 2-phenyl-1H-indole and brominated indole derivatives have demonstrated significant anticancer properties. The mechanism often involves the disruption of cellular processes crucial for cancer cell proliferation and survival.

Quantitative Data for Related Compounds:

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 3,5-Diprenyl indole | MIA PaCa-2 | IC₅₀ | 9.5 ± 2.2 | |

| Flavopereirine (a β-carboline indole alkaloid) | HCT116 | IC₅₀ | 8.15 | |

| Flavopereirine (a β-carboline indole alkaloid) | HT29 | IC₅₀ | 9.58 |

Proposed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, or HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potential Antimicrobial Activity

Brominated indoles are known to possess antimicrobial properties. The lipophilicity conferred by the bromine atom can enhance membrane permeability, a key factor in antimicrobial efficacy.

Quantitative Data for a Related Compound:

| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| A pyrazole derivative (for comparison) | Escherichia coli | MIC | 100 - 400 | [4] |

| A pyrazole derivative (for comparison) | Staphylococcus aureus | MIC | 50 - 200 | [4] |

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of a compound against bacterial strains.

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been elucidated for this compound, many indole derivatives with anti-inflammatory and anticancer properties are known to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory and pro-survival genes.

Plausible NF-κB Signaling Pathway and Potential Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and a hypothetical point of inhibition by an indole derivative.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound is a synthetic compound with a chemical structure that suggests potential for significant biological activity, particularly in the areas of oncology and microbiology. The lack of extensive published data highlights an opportunity for further research.

Future investigations should focus on:

-

Optimized Synthesis and Characterization: Developing and publishing a detailed, high-yield synthesis protocol with full spectroscopic characterization.

-

Comprehensive Biological Screening: Evaluating the cytotoxic activity against a broad panel of cancer cell lines and determining the antimicrobial spectrum against various bacterial and fungal pathogens.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

In Vivo Efficacy: Assessing the therapeutic potential and pharmacokinetic properties in relevant animal models.

This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this compound. The proposed protocols and inferred activities offer a starting point for systematic investigation into this promising molecule.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated indoles, a prominent class of marine-derived natural products and their synthetic analogs, have emerged as a significant area of interest in medicinal chemistry and drug discovery. The incorporation of bromine atoms onto the indole scaffold imparts unique physicochemical properties, such as increased lipophilicity and altered electronic characteristics, which often translate to enhanced biological potency and target selectivity.[1] This in-depth technical guide explores the core biological activities of brominated indole derivatives, providing quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support ongoing research and development efforts in this field. The diverse pharmacological profile of these compounds, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscores their potential as a rich source for novel therapeutic agents.[1][2]

Anticancer Activity

Brominated indole derivatives have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of selected brominated indole derivatives against various cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 6-Bromoisatin | HT29 (Colon) | ~100 | [1] |

| 6-Bromoisatin | Caco-2 (Colon) | ~100 | [1] |

| Tyrindoleninone | HT29 (Colon) | 390 | [1] |

| 3,10-dibromofascaplysin | K562 (Leukemia) | 0.318 | [3] |

| 3,10-dibromofascaplysin | THP-1 (Leukemia) | 0.329 | [3] |

| 3,10-dibromofascaplysin | MV4-11 (Leukemia) | 0.233 | [3] |

| 3,10-dibromofascaplysin | U937 (Leukemia) | 0.318 | [3] |

| 6,7-annulated-4-substituted indoles (KU-70) | L1210 (Leukemia) | 6.4 (3h) | |

| 6,7-annulated-4-substituted indoles (KU-80) | L1210 (Leukemia) | 13.0 (3h) | |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | MCF-7 (Breast) | 2.94 | |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | MDA-MB-231 (Breast) | 1.61 | |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | A549 (Lung) | 6.30 | |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | HeLa (Cervical) | 6.10 | |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | A375 (Melanoma) | 0.57 | |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | B16-F10 (Melanoma) | 1.69 |

Signaling Pathway: Induction of Apoptosis by Brominated Indoles

Several brominated indoles exert their anticancer effects by inducing programmed cell death, or apoptosis. A key mechanism involves the activation of effector caspases, such as caspase-3 and caspase-7, which are central executioners of the apoptotic cascade.

Induction of apoptosis by brominated indoles.

Experimental Protocols

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

Brominated indole derivatives (test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the brominated indole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4][5]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

White-walled 96-well plates

-

Cancer cell lines

-

Culture medium

-

Brominated indole derivatives

-

Caspase-Glo® 3/7 Assay Reagent (or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with the brominated indole derivatives as described in the MTT assay protocol. Include appropriate controls.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

-

Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[7]

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[7]

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Data Analysis: Normalize the data to a control group (e.g., untreated cells) to determine the fold-change in caspase activity.

Antimicrobial Activity

Brominated indoles have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. The position and number of bromine substituents on the indole ring can significantly influence their efficacy.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected brominated indole derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference(s) |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 | [8] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Staphylococcus aureus | 8 | [8] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Klebsiella pneumoniae | 8 | [8] |

| 6-bromo-4-iodoindole | Staphylococcus aureus | 20-30 | [9] |

| 4-bromo-6-chloroindole | Staphylococcus aureus | 20-30 | [9] |

| 5-bromo-indole-3-carboxamido-polyamine (PA3-6-3) | Staphylococcus aureus | 2.2-35.5 | [10] |

| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 | [11] |

| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 | [11] |

| Indole-thiadiazole/triazole derivatives (1b, 2b-d, 3b-d) | Candida krusei | 3.125 | [11] |

Experimental Workflow: Agar Well Diffusion Assay

This workflow illustrates the key steps in determining the antimicrobial activity of brominated indole derivatives using the agar well diffusion method.

Workflow for the agar well diffusion assay.

Experimental Protocols

This method is used to qualitatively assess the antimicrobial activity of a substance.

Materials:

-

Petri dishes

-

Mueller-Hinton Agar (or other suitable agar)

-

Microbial cultures

-

Sterile swabs

-

Sterile cork borer or pipette tip

-

Brominated indole derivatives

-

Solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Incubator

Procedure:

-

Prepare Inoculum: Prepare a standardized microbial inoculum (e.g., to a 0.5 McFarland turbidity standard).

-

Inoculate Plate: Dip a sterile swab into the inoculum and streak the entire surface of an agar plate to ensure a uniform lawn of growth.[12]

-

Create Wells: Use a sterile cork borer or the wide end of a pipette tip to create wells (6-8 mm in diameter) in the agar.[13]

-

Add Test Substance: Add a fixed volume (e.g., 50-100 µL) of the dissolved brominated indole derivative into each well. Also, add the solvent control and a positive control to separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[12]

-

Measure Inhibition Zone: After incubation, measure the diameter of the clear zone of no microbial growth around each well in millimeters.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Microbial cultures

-

Mueller-Hinton Broth (or other suitable broth)

-

Brominated indole derivatives

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Serial Dilutions: Prepare serial twofold dilutions of the brominated indole derivatives in broth directly in the wells of a 96-well plate.

-

Prepare Inoculum: Prepare a standardized microbial inoculum and dilute it in broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the diluted inoculum to each well containing the test compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, as determined by visual inspection or by measuring the optical density.

Antiviral Activity

Certain brominated indole derivatives have shown promise as antiviral agents, with activity reported against a range of viruses. Their mechanisms of action can involve targeting viral enzymes or interfering with viral replication processes.

Quantitative Data: Antiviral Activity

The following table presents the half-maximal effective concentration (EC50) of selected indole derivatives against specific viruses.

| Compound | Virus | Cell Line | EC50 (µM) | Reference(s) |

| Indole derivative (22) | Zika Virus (ZIKV) | A549 | 0.1 - 0.6 | [14] |

| Indole derivative (trans-14) | Zika Virus (ZIKV) | A549 | 0.1 - 0.6 | [14] |

| Indole derivative (cis-10) | Dengue Virus (DENV) | - | 0.4 - 2.7 | [14] |

| Indole derivative (trans-10) | Dengue Virus (DENV) | - | 0.4 - 2.7 | [14] |

| Oxindole derivative (40A, chloro-substituted) | - | - | 5.92 | [15] |

| Oxindole derivative (42A, methoxy-substituted) | - | - | 0.82 | [15] |

Experimental Protocol

This assay is used to screen for inhibitors of the influenza virus neuraminidase enzyme, a key target for antiviral drugs.

Materials:

-

96-well black plates

-

Influenza virus stock

-

Neuraminidase substrate (e.g., MUNANA)

-

Assay buffer

-

Brominated indole derivatives

-

Fluorescence plate reader

Procedure:

-

Virus Dilution: Dilute the influenza virus stock to a predetermined concentration in assay buffer.

-

Compound Addition: Add serial dilutions of the brominated indole derivatives to the wells of the 96-well plate.

-

Virus Addition: Add the diluted virus to each well containing the test compound and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Substrate Addition: Add the neuraminidase substrate to each well.

-

Incubation: Incubate the plate at 37°C for a set period (e.g., 60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence (e.g., excitation at 365 nm and emission at 450 nm) using a fluorescence plate reader.[1]

-

Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC50 value.

Neuroprotective Activity

Brominated indoles have also been investigated for their neuroprotective potential, with some compounds showing inhibitory activity against enzymes implicated in neurodegenerative diseases like Alzheimer's disease.

Quantitative Data: Neuroprotective Activity

The following table summarizes the inhibitory activity of selected indole derivatives against enzymes relevant to neurodegeneration.

| Compound | Target Enzyme | Inhibition Constant (Ki or IC50) | Reference(s) |

| Indolyl chalcone (IC9) | Monoamine oxidase-B (MAO-B) | - | [16] |

| Indolyl chalcone (IC9) | Acetylcholinesterase (AChE) | - | [16] |

| Indole sulfonamide derivatives (1, 2, 6, 14, 15) | Acetylcholinesterase (AChE) | - | [17] |

Note: Specific Ki or IC50 values were not provided in the abstract.

Signaling Pathway: Inhibition of Acetylcholinesterase

Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors can help to improve cognitive function.

Mechanism of acetylcholinesterase inhibition.

Experimental Protocols

This colorimetric assay is a widely used method for screening AChE inhibitors.

Materials:

-

96-well plates

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Buffer (e.g., phosphate buffer, pH 8.0)

-

Brominated indole derivatives

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the buffer.

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the brominated indole derivative at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate Reaction: Start the reaction by adding the ATCI substrate to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.[18]

This assay is used to screen for inhibitors of BACE1, a key enzyme in the production of amyloid-beta peptides in Alzheimer's disease.

Materials:

-

96-well black plates

-

Recombinant human BACE1 enzyme

-

BACE1 substrate (fluorogenic)

-

Assay buffer

-

Brominated indole derivatives

-

Fluorescence plate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer and the brominated indole derivative at various concentrations.

-

Enzyme Addition: Add the BACE1 enzyme solution to each well and incubate for a specified time at the optimal temperature (e.g., 37°C).

-

Initiate Reaction: Add the BACE1 substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for a set period, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value.[19]

Conclusion

Brominated indole derivatives represent a fascinating and promising class of bioactive molecules with a broad spectrum of therapeutic potential. Their demonstrated efficacy in anticancer, antimicrobial, antiviral, and neuroprotective assays highlights their importance in drug discovery and development. The structure-activity relationships, often influenced by the position and degree of bromination, provide a valuable framework for the rational design of novel and more potent therapeutic agents. The comprehensive data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring and harnessing the full therapeutic promise of these remarkable compounds. Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate these promising preclinical findings into novel clinical therapies.

References

- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. izsvenezie.com [izsvenezie.com]

- 4. atcc.org [atcc.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. promega.com [promega.com]

- 8. researchgate.net [researchgate.net]

- 9. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hereditybio.in [hereditybio.in]

- 13. m.youtube.com [m.youtube.com]

- 14. A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent - Journal of King Saud University - Science [jksus.org]

- 18. benchchem.com [benchchem.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

Solubility Profile of 6-bromo-2-phenyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-bromo-2-phenyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive review of publicly available scientific literature and chemical databases was conducted to ascertain its solubility in various organic solvents. This document summarizes the findings of this search and provides a detailed experimental protocol for determining the solubility of crystalline organic compounds, which can be applied to this compound. Additionally, a generalized workflow for solubility determination is presented visually.

Introduction

This compound is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and functional materials. Understanding the solubility of such compounds is a critical parameter in various stages of research and development, including:

-

Drug Discovery and Development: Solubility influences bioavailability, formulation, and administration routes of potential therapeutic agents.

-

Process Chemistry: Knowledge of solubility is essential for designing efficient crystallization, purification, and reaction protocols.

-

Materials Science: The solubility characteristics of organic molecules are crucial for their application in areas such as organic electronics and crystal engineering.

This guide aims to provide a centralized resource on the solubility of this compound for professionals in relevant scientific fields.

Quantitative Solubility Data

A thorough and systematic search of scientific databases and literature was performed to gather quantitative solubility data for this compound in common organic solvents. Despite extensive efforts, specific numerical data (e.g., in grams per liter or moles per liter at specified temperatures) for the solubility of this compound could not be located in the available resources. The absence of such data in the public domain necessitates experimental determination to establish the solubility profile of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a crystalline organic solid, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, N,N-dimethylformamide)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification of the Solute:

-

Accurately dilute the filtered saturated solution with a known volume of the same organic solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the analytical method's linear range.

-

Analyze the diluted solution using a calibrated analytical instrument (e.g., HPLC or UV-Vis spectrophotometer) to determine the concentration of this compound. A pre-established calibration curve of the compound in the specific solvent is required for this quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Data Presentation

The experimentally determined solubility data should be compiled into a structured table for clear comparison. An example template is provided below:

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide | 25 | Experimental Value | Calculated Value |

| N,N-Dimethylformamide | 25 | Experimental Value | Calculated Value |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Caption: Workflow for experimental solubility determination.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not currently available in the public domain, this guide provides a robust experimental protocol for its determination. The outlined procedure and workflow diagram offer a clear path for researchers to generate reliable solubility data, which is indispensable for the advancement of research and development activities involving this compound. It is recommended that any future work that utilizes or synthesizes this compound includes a characterization of its solubility in common organic solvents to enrich the available chemical literature.

An In-depth Technical Guide on the Thermal Stability of 6-bromo-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-2-phenyl-1H-indole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its thermal stability is a critical parameter for drug development, formulation, and manufacturing processes, as it dictates storage conditions, shelf-life, and compatibility with various excipients and processing temperatures. This document provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a discussion of potential thermal decomposition pathways.

Physicochemical Properties and Estimated Thermal Data

While specific experimental thermal data for this compound is not available, we can estimate its thermal properties based on the known data of its parent compounds, 2-phenylindole and 6-bromoindole. The introduction of a bromine atom is expected to increase the molecular weight and may influence the crystal lattice energy, thereby affecting the melting point.

| Property | 2-phenylindole | 6-bromoindole | This compound (Estimated) |

| Melting Point (°C) | 188-190[1] | 92-96[2][3] | 190-210 |

| Decomposition Onset (°C) | Not Reported | Not Reported | > 220 |

| Molecular Weight ( g/mol ) | 193.25 | 196.04 | 272.14[4][5] |

Table 1: Comparison of Physicochemical Properties and Estimated Thermal Data.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition and quantify mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: High purity nitrogen (or air for oxidative stability) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the initial significant mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other thermal transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

Visualizing Experimental Workflows and Decomposition Pathways

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the logical flow of experiments to assess the thermal stability of this compound.

Caption: Workflow for Thermal Stability Analysis.

Plausible Thermal Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bonds in the molecule under thermal stress. The Carbon-Bromine (C-Br) and Nitrogen-Hydrogen (N-H) bonds are the most probable sites for initial bond scission due to their lower bond dissociation energies compared to the C-C and C-H bonds within the aromatic rings. The subsequent decomposition could proceed through radical mechanisms, leading to the formation of various smaller molecules.

Caption: Potential Thermal Decomposition Pathway.

Conclusion

While specific experimental data for this compound is lacking, this guide provides a robust framework for its thermal stability assessment. Based on the analysis of related compounds, it is anticipated to have a melting point in the range of 190-210 °C and to be thermally stable up to at least 220 °C. The primary decomposition pathway is expected to involve the cleavage of the C-Br and N-H bonds. For definitive data, the experimental protocols for TGA and DSC outlined in this document should be followed. This information is crucial for the successful development and handling of formulations containing this compound.

References

- 1. youtube.com [youtube.com]

- 2. 6-Bromoindole 96 52415-29-9 [sigmaaldrich.com]

- 3. 6-Bromo-1H-indole | 52415-29-9 [chemicalbook.com]

- 4. This compound | C14H10BrN | CID 10423352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-bromo-N-methyl-N-phenyl-1H-indole-2-carboxamide | C16H13BrN2O | CID 84477580 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectral Analysis of 6-bromo-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the compound 6-bromo-2-phenyl-1H-indole, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, unified dataset in publicly accessible literature, this document compiles and presents the most relevant available spectral information. It is important to note that direct, comprehensive experimental data for this compound is not readily found in a single source. Therefore, where specific data is unavailable, information on closely related compounds is provided for comparative purposes.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₁₀BrN

-

Molecular Weight: 272.14 g/mol

-

CAS Number: 77185-71-8[1]

Spectral Data

Comprehensive spectral data for this compound is not consistently reported across scientific databases. The following tables summarize the available and related spectral information.

Table 1: NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference Compound | Citation |

| ¹H NMR | Data not available for this compound | |||

| ¹³C NMR | Data not available for this compound | |||

| ¹H NMR | 8.32 (s, 1H), 7.69 (d, J = 8.4 Hz, 2H), 7.52 (d, J = 7.8 Hz, 1H), 7.49-7.41 (m, 4H), 7.33-7.14 (m, 2H), 6.87-6.6 (m, 1H) | CDCl₃ | 2-phenyl-1H-indole | [2] |

| ¹³C NMR | 137.8, 136.7, 132.3, 129.2, 129.0, 127.7, 125.1, 122.3, 120.6, 120.2, 110.9, 99.9 | CDCl₃ | 2-phenyl-1H-indole | [2] |

| ¹H NMR | 10.85 (s, 1H), 7.83 (d, J=7.2 Hz, 2H), 7.61 (d, J=8.7 Hz, 1H), 7.48-7.24 (m, 4H), 7.08 (d, J=8.7 Hz, 1H), 6.79 (s, 1H) | acetone-d6 | 6-chloro-2-phenyl-1H-indole | [2] |

Table 2: Infrared (IR) Spectral Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference Compound | Citation |

| N-H Stretch | Data not available | ||

| C-H Aromatic Stretch | Data not available | ||

| C=C Aromatic Stretch | Data not available | ||

| C-N Stretch | Data not available | ||

| C-Br Stretch | Data not available | ||

| N-H Stretch | 3444 | 2-phenyl-1H-indole | [2] |

| Aromatic C-H Stretch | 3055 | 1-methyl-2-phenyl-1H-indole | [2] |

| C=C Aromatic Stretch | 1457 | 2-phenyl-1H-indole | [2] |

Table 3: Mass Spectrometry (MS) Data

| Ion | m/z | Method | Reference Compound | Citation |

| [M]⁺ | Data not available | |||

| [M]⁺ | 193 | EI | 2-phenyl-1H-indole | [2] |

| [M]⁺ | 207 | EI | 1-methyl-2-phenyl-1H-indole | [2] |

Experimental Protocols

Detailed experimental protocols for the spectral characterization of this compound are not explicitly available. However, general procedures for the analysis of substituted indoles can be described as follows.

3.1 NMR Spectroscopy

-

Sample Preparation: A few milligrams of the indole derivative are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) downfield from TMS. Coupling constants (J) are reported in Hertz (Hz).

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a mull in Nujol or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of absorption bands are reported in wavenumbers (cm⁻¹).

3.3 Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe or, if volatile, through a gas chromatograph (GC-MS). For less volatile compounds, electrospray ionization (ESI) from a solution is common.

-

Ionization: Electron Ionization (EI) is a common method for generating molecular ions and fragment ions. ESI is a softer ionization technique often used for determining the molecular weight of less volatile compounds.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Workflow for Spectral Analysis

The logical workflow for the spectral analysis of a synthesized compound like this compound is depicted in the following diagram.

Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.

This guide serves as a foundational resource for professionals working with this compound. As more comprehensive and direct spectral data becomes available in the literature, this document will be updated accordingly. Researchers are encouraged to perform their own spectral analyses for definitive characterization.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 6-bromo-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 6-bromo-2-phenyl-1H-indole. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse biaryl and heteroaryl structures which are of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in a vast array of biologically active compounds, and its functionalization is a key strategy in drug discovery.

The Suzuki-Miyaura coupling is valued for its mild reaction conditions and tolerance of a wide range of functional groups.[1] The general scheme involves the reaction of an organohalide with an organoboron species, catalyzed by a palladium complex in the presence of a base.[2]

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol describes a representative procedure for the synthesis of 2,6-diphenyl-1H-indole via a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Phenylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

-

Base (e.g., Potassium Carbonate [K₂CO₃] or Sodium Carbonate [Na₂CO₃], 2 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture (4:1) or Dimethylformamide (DMF)/Water (1:1))

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and phenylboronic acid (1.2-1.5 equivalents).

-

Solvent and Base Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask, followed by the addition of the base (e.g., K₂CO₃, 2 equivalents).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary, typically from a few hours to overnight.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The structure and purity of the final product, 2,6-diphenyl-1H-indole, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions of various aryl bromides with arylboronic acids, which can be considered analogous to the reaction of this compound. Actual yields for the specified reaction may vary depending on the specific conditions and substrates used.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 | General Suzuki Conditions |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 2 | 92 | [3] |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 2 | High | [3] |

| 4-Bromoiodobenzene | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 80-100 | 0.5-1 | 94 | [4] |

| 6-Bromo-1H-indazole derivative | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High | [1] |

Visual Representations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki Coupling

This diagram outlines the general experimental workflow for the Suzuki coupling of this compound.

Caption: Experimental workflow for Suzuki coupling.

References

Application Notes and Protocols: N-alkylation of 6-bromo-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and reaction conditions for the N-alkylation of 6-bromo-2-phenyl-1H-indole, a key synthetic intermediate in the development of various biologically active compounds. The following sections outline common experimental procedures, a summary of reaction conditions with corresponding yields, and visual representations of the experimental workflow.

Overview of N-alkylation

The N-alkylation of indoles is a fundamental transformation in organic synthesis, enabling the introduction of various substituents on the indole nitrogen. This modification is crucial for modulating the pharmacological properties of indole-containing molecules. The general reaction involves the deprotonation of the indole N-H bond by a suitable base to form an indolyl anion, which then undergoes nucleophilic substitution with an alkylating agent.

Common bases employed for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and acetone being frequently used.

Tabulated Reaction Conditions and Yields

The following table summarizes various reported conditions for the N-alkylation of this compound with different alkylating agents. This data allows for a comparative analysis of the efficiency of different methodologies.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | 6 | 95 |

| Methyl iodide | NaH | DMF | Room Temp. | 2 | 98 |

| Benzyl bromide | Cs₂CO₃ | MeCN | 80 | 4 | 92 |

| Propargyl bromide | K₂CO₃ | DMF | Room Temp. | 12 | 85 |

| 4-(Bromomethyl)benzonitrile | NaH | THF | 0 to Room Temp. | 5 | 90 |

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the N-alkylation of this compound using two common methods.

Protocol 1: N-alkylation using Potassium Carbonate in Acetone

This protocol is suitable for reactive alkylating agents like ethyl bromoacetate.

Materials:

-

This compound

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Add the alkylating agent, ethyl bromoacetate (1.2 eq), dropwise to the reaction mixture at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 6 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure N-alkylated product.

Protocol 2: N-alkylation using Sodium Hydride in DMF

This protocol is effective for a wider range of alkylating agents, including less reactive ones.

Materials:

-

This compound

-

Alkylating agent (e.g., methyl iodide)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Dimethylformamide (DMF), anhydrous

-

Ice bath

-

Two-neck round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere

-

Syringe

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

To a two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (1.5 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C using an ice bath.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the cooled suspension.

-

Stir the mixture at 0 °C for 30 minutes, during which time the indole will be deprotonated.

-

Add the alkylating agent (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-5 hours).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).

Visual Representations

The following diagrams illustrate the general reaction scheme and a typical experimental workflow for the N-alkylation of this compound.

Caption: General reaction scheme for N-alkylation.

Application Notes and Protocols: 6-Bromo-2-phenyl-1H-indole as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-2-phenyl-1H-indole is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs. The presence of a phenyl group at the 2-position and a bromine atom at the 6-position provides two key points for molecular diversification. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures. Derivatives of 2-phenyl-1H-indole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in several key synthetic transformations.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of this compound is strategically positioned for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The following sections detail the application of this building block in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2-phenyl-1H-indoles

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. Using this compound as the halide partner, a diverse range of aryl and heteroaryl groups can be introduced at the 6-position. The resulting 6-aryl-2-phenyl-1H-indole scaffold is a key feature in many biologically active molecules, including potential tubulin polymerization inhibitors for cancer therapy.[3]

Representative Protocol: Synthesis of 6-(4-methoxyphenyl)-2-phenyl-1H-indole

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings of bromo-heterocycles and may require optimization for specific substrates.[3]

Materials:

-

This compound

-

4-methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

Procedure:

-

To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12-24 | 70-90 (Typical) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 60-85 (Typical) |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Heck Reaction: Synthesis of 6-Alkenyl-2-phenyl-1H-indoles

The Heck reaction enables the formation of a carbon-carbon bond between an aryl halide and an alkene. This reaction is particularly useful for introducing vinyl groups at the 6-position of the indole core, which can then be further functionalized.

Representative Protocol: Synthesis of 6-styryl-2-phenyl-1H-indole

This is a representative protocol based on general Heck reaction conditions and may require optimization.

Materials:

-

This compound

-

Styrene

-